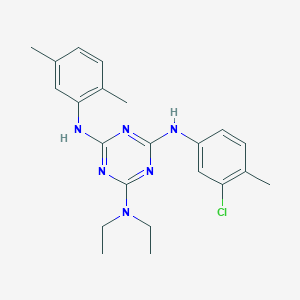![molecular formula C16H16O3 B5211474 7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly known as HU-308, is a synthetic cannabinoid receptor agonist. It is a promising compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用機序
HU-308 exerts its effects by binding to and activating the cannabinoid receptor type 2 (CB2 receptor), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptor by HU-308 leads to the inhibition of inflammatory cytokines and chemokines, resulting in the suppression of inflammation. HU-308 also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In addition, HU-308 protects neurons by reducing oxidative stress and inflammation and enhancing neurotrophic factor signaling.
Biochemical and Physiological Effects:
HU-308 has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in animal models of inflammatory diseases. HU-308 also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Moreover, HU-308 has been found to enhance the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the survival and function of neurons.
実験室実験の利点と制限
HU-308 has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which reduces the risk of off-target effects. It is also stable and soluble in organic solvents, which facilitates its use in in vitro and in vivo experiments. However, HU-308 has some limitations as well. It has a short half-life and rapid metabolism, which may limit its efficacy in vivo. Moreover, the effects of HU-308 may vary depending on the disease model and the experimental conditions used.
将来の方向性
There are several future directions for research on HU-308. One potential area of investigation is the development of more stable and potent analogs of HU-308 with improved pharmacokinetic properties. Another direction is the exploration of the potential therapeutic applications of HU-308 in other diseases, such as autoimmune disorders and metabolic diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the effects of HU-308 and to identify the downstream targets of CB2 receptor activation. Finally, clinical trials are needed to evaluate the safety and efficacy of HU-308 in humans and to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, HU-308 is a synthetic cannabinoid receptor agonist with potential therapeutic applications in various diseases. It exerts its effects by activating the CB2 receptor and modulating various biochemical and physiological processes in the body. HU-308 has several advantages for lab experiments, but also some limitations. There are several future directions for research on HU-308, including the development of more stable and potent analogs, the exploration of new therapeutic applications, and the elucidation of the underlying molecular mechanisms.
合成法
HU-308 can be synthesized by reacting 4-hydroxycoumarin with 3-bromo-1-propyne in tetrahydrofuran (THF) in the presence of potassium carbonate (K2CO3) and tetrabutylammonium bromide (TBAB) as a catalyst. The reaction mixture is then heated under reflux for several hours to obtain HU-308 in high yield and purity.
科学的研究の応用
HU-308 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. HU-308 has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, HU-308 has been found to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
7-(2-methylprop-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10(2)9-18-11-6-7-13-12-4-3-5-14(12)16(17)19-15(13)8-11/h6-8H,1,3-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYEFUGZJJXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)


![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)


![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)